Regiochemical Differentiation: 2-(2-Chlorophenyl)-4-methylpyrrolidine vs. 3-(2-Chlorophenyl)-4-methylpyrrolidine
The target compound positions the 2-chlorophenyl group at C2 of the pyrrolidine ring, whereas its closest regioisomer, 3-(2-chlorophenyl)-4-methylpyrrolidine (CAS 1523529-31-8), places the identical aryl group at C3. In the broader 2-arylpyrrolidine class, C2-aryl substitution is associated with direct engagement of neuronal voltage-sensitive sodium channels (site 2) and sigma receptors, while C3-aryl substitution produces a distinct spatial orientation of the chlorophenyl pharmacophore that alters target recognition [1]. The two regioisomers share identical molecular formula (C₁₁H₁₄ClN) and molecular weight (195.69 g/mol) but differ in SMILES notation: Clc1ccccc1C2NCC(C)C2 for the target versus an alternative connectivity for the 3-substituted isomer, meaning they are constitutional isomers that cannot be used interchangeably in any structure-activity relationship campaign .
| Evidence Dimension | Regiochemistry – position of chlorophenyl attachment on pyrrolidine ring |
|---|---|
| Target Compound Data | 2-(2-Chlorophenyl) substitution at pyrrolidine C2; SMILES: Clc1ccccc1C2NCC(C)C2 |
| Comparator Or Baseline | 3-(2-Chlorophenyl) substitution at pyrrolidine C3 (CAS 1523529-31-8); identical MW 195.69 |
| Quantified Difference | Constitutional isomerism; the C2 vs. C3 attachment point alters the N–aryl distance and dihedral angle, a critical determinant of pharmacophore presentation for sigma receptor and ion channel targets [2] |
| Conditions | Structural comparison at the level of constitutional isomerism; biological differentiation inferred from class-level SAR in 2-arylpyrrolidine literature [1] |
Why This Matters
For procurement in SAR-driven medicinal chemistry programs, the C2 vs. C3 regiochemistry determines which biological targets are accessible; ordering the wrong regioisomer invalidates an entire compound series.
- [1] Seki M, Tsuruta O, Tatsumi R, Soejima A. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 2013. DOI: 10.1016/j.bmcl.2013.05.009. View Source
- [2] Patent EP1849781A1. Substituted pyrrolidine compounds with sigma receptor binding activity – SAR of pyrrolidine substitution patterns. https://data.epo.org/publication-server/rest/v1.2/patents/EP1849781NWA1/document.xml View Source
